molecular formula C10H13FN2O6 B13831453 Uridine,5-fluoro-2'-O-methyl-

Uridine,5-fluoro-2'-O-methyl-

Cat. No.: B13831453
M. Wt: 276.22 g/mol
InChI Key: PPWWXPAQEKDXSB-JXOAFFINSA-N
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Description

Uridine, 5-fluoro-2’-O-methyl- is a fluorinated nucleoside analogue

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-fluoro-2’-O-methyl- typically involves the fluorination of uridine derivatives. One common approach is the direct fluorination of uridine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of fluorinated nucleosides like Uridine, 5-fluoro-2’-O-methyl- involves multi-step synthesis processes. These processes are optimized for high yield and purity, often employing advanced techniques such as column chromatography for purification. The scalability of these methods ensures the availability of the compound for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Uridine, 5-fluoro-2’-O-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation can produce uracil derivatives .

Scientific Research Applications

Uridine, 5-fluoro-2’-O-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Uridine, 5-fluoro-2’-O-methyl- involves its incorporation into RNA, where it can interfere with normal RNA function. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation. This modification can disrupt RNA processing and function, leading to antiviral or anticancer effects. The molecular targets include enzymes involved in RNA synthesis and modification pathways .

Comparison with Similar Compounds

Uniqueness: Uridine, 5-fluoro-2’-O-methyl- is unique due to its specific combination of fluorination and methylation, which enhances its stability and biological activity. This makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C10H13FN2O6

Molecular Weight

276.22 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-2-methoxypyrimidin-4-one

InChI

InChI=1S/C10H13FN2O6/c1-18-10-12-8(17)4(11)2-13(10)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,1H3/t5-,6-,7-,9-/m1/s1

InChI Key

PPWWXPAQEKDXSB-JXOAFFINSA-N

Isomeric SMILES

COC1=NC(=O)C(=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F

Canonical SMILES

COC1=NC(=O)C(=CN1C2C(C(C(O2)CO)O)O)F

Origin of Product

United States

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